molecular formula C17H15NO3S B5694446 ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate

ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate

Cat. No. B5694446
M. Wt: 313.4 g/mol
InChI Key: LHOWOAOXLSQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate, also known as ETICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETICA is a derivative of indole and has a thienylcarbonyl group attached to it. It is synthesized using a simple and efficient method, making it an attractive compound for research purposes.

Mechanism of Action

The mechanism of action of ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to activate the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells. It also inhibits the Akt/mTOR pathway, a pathway that promotes cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, a pathway that promotes inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain and liver. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, this compound has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for cancer treatment. Additionally, the potential use of this compound in the treatment of other diseases such as diabetes and neurodegenerative diseases should be further explored.

Synthesis Methods

Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-thienylcarbonyl)-1H-indole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography, yielding this compound as a white solid.

Scientific Research Applications

Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate has been studied extensively for its potential applications in various fields. One of the primary areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors, thus preventing the growth and spread of cancer cells.
This compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[3-(thiophene-2-carbonyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-2-21-16(19)11-18-10-13(12-6-3-4-7-14(12)18)17(20)15-8-5-9-22-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOWOAOXLSQITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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